1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
Overview
Description
1,4-Dioxaspiro[44]nonan-6-ylmethanol is a chemical compound with the molecular formula C8H14O3 It is a spiroketal, a type of compound characterized by a spiro-connected ketal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol typically involves the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of spiroketal synthesis, such as the use of lactones and strong bases, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex spiroketal compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol involves its interaction with various molecular targets. The spiroketal structure allows it to form stable complexes with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiroketal with similar structural features but different chemical properties.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Known for its biological activity as an attractant for bark beetles.
Uniqueness
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is unique due to its specific spiroketal structure, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-9-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNMPDZDDIKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)OCCO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440645 | |
Record name | (1,4-Dioxaspiro[4.4]nonan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23153-74-4 | |
Record name | 1,4-Dioxaspiro[4.4]nonane-6-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23153-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,4-Dioxaspiro[4.4]nonan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.